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Calcium silicate hydrate

Adsorption Surface Chemistry Nanomaterials

CSH with variable Ca/Si molar ratio (0.6-2.0) governs cation exchange capacity and adsorption selectivity, making precise specification essential for reproducible outcomes. Generic substitution with anhydrous calcium silicates (CAS 1344-95-2) fails due to absent structural hydration water and nanoscale porosity. • Phosphate adsorption: up to 109.4 mg/g at pH 5.0, 298 K; >99% removal from 68.5 mg P/L solutions, effective in carbonate-containing wastewater where Ca(OH)₂ fails. • BET surface area: >330 m²/g (nano-structured); 30× higher than wollastonite (1-10 m²/g), enabling proportionally lower material usage. • Thermal conductivity: ≤0.045 W/mK in CSH-based insulation composites. Supplied as ≥98% free-flowing powder with full QA documentation.

Molecular Formula CaH2O4Si
Molecular Weight 134.18
CAS No. 1344-96-3
Cat. No. B1143342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium silicate hydrate
CAS1344-96-3
SynonymsCALCIUM SILICATE HYDRATE
Molecular FormulaCaH2O4Si
Molecular Weight134.18
Structural Identifiers
SMILESO.[O-][Si](=O)[O-].[Ca+2]
InChIInChI=1S/Ca.O3Si.H2O/c;1-4(2)3;/h;;1H2/q+2;-2;
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Silicate Hydrate Technical Specifications


Calcium silicate hydrate (CSH, CAS 1344-96-3) represents the primary binding phase formed during Portland cement hydration and exists as an amorphous to poorly crystalline gel with variable stoichiometry [1]. Unlike anhydrous calcium silicates (e.g., CAS 1344-95-2), CSH contains structurally incorporated water, yielding fundamentally different surface chemistry, adsorption behavior, and thermal stability [2]. The compound is commercially supplied as a free-flowing powder with minimum purity specifications typically ≥98%, molecular weight of approximately 134.18 g/mol, and requires long-term storage in cool, dry conditions . Its variable Ca/Si molar ratio (typically 0.6–2.0) governs key performance attributes including cation exchange capacity and adsorption selectivity, making precise specification control essential for reproducible application outcomes.

Hydrated calcium silicate with structural water; surface chemistry distinct from anhydrous silicates
Variable Ca/Si ratio governs cation exchange and adsorption selectivity
Supplied as free-flowing powder; specification control needed for reproducible application outcomes

Why Calcium Silicate Hydrate Substitution Fails


Generic substitution of CSH (CAS 1344-96-3) with anhydrous calcium silicates (CAS 1344-95-2) or alternative mineral adsorbents yields measurably divergent performance due to structural hydration water and nanoscale porosity that are absent in the anhydrous analogs. Anhydrous calcium silicate lacks the reactive silanol groups and interlayer water characteristic of CSH, which are mechanistically essential for phosphate precipitation to hydroxyapatite and for ion exchange capacity [1]. Furthermore, CSH's BET surface area can exceed 330 m²/g in nano-structured forms, dramatically exceeding that of wollastonite (typically 1–10 m²/g), directly translating to order-of-magnitude differences in adsorption capacity [2]. Thermal conductivity in CSH-based insulation materials can be engineered to ≤0.045 W/mK, a performance tier unattainable with denser anhydrous silicate phases [3]. These structural and compositional differences preclude direct interchangeability without compromising application-specific performance metrics.

Anhydrous calcium silicate
Lacks interlayer water and reactive silanol groups essential for ion exchange and phosphate precipitation
Wollastonite (CaSiO₃)
Surface area typically one to two orders of magnitude lower than nano-structured CSH, limiting adsorption capacity
Denser anhydrous silicate phases
Cannot achieve the low thermal conductivity engineered in high-porosity CSH insulation materials

Calcium Silicate Hydrate Performance Evidence


Surface Area Advantage vs. Wollastonite

Nano-structured CSH exhibits a BET surface area of 333.0 m²/g, which is approximately one to two orders of magnitude greater than wollastonite (CaSiO₃), a crystalline calcium silicate commonly considered as an alternative adsorbent, which typically exhibits surface areas in the range of 1–10 m²/g [1]. This dramatically higher surface area directly correlates with enhanced adsorption capacity for heavy metal ions and oxyanions in aqueous systems [2].

BET Surface Area vs. Wollastonite
Reported
333 m²/gCSH
vs.
1–10 m²/gWollastonite
Reported >30× higher surface area may support enhanced adsorption capacity per unit mass
Cross-study comparison; synthesis-dependent values
Adsorption Surface Chemistry Nanomaterials

Phosphate Adsorption: CSH vs. Ca(OH)₂

CSH achieves a phosphate adsorption capacity of 109.4 mg/g at pH 5.0 and 298 K, with only slight inhibition observed in the presence of carbonate species [1]. In contrast, when Ca(OH)₂ is used as the phosphate recovery agent under similar conditions, substantial carbonate inhibition occurs due to competing precipitation of calcium carbonate, significantly reducing phosphate removal efficiency [2].

Phosphate Adsorption vs. Ca(OH)₂
Data to verify
109.4 mg/gCSH (carbonate present)
vs.
inhibitedCa(OH)₂
Carbonate tolerance may support phosphate recovery in real wastewater without decarbonation
Source not specified; independent verification recommended
Phosphate Recovery Wastewater Treatment Adsorption

Thermal Conductivity: With vs. Without CSH

Incorporation of high-porosity CSH (porosity 93.56%, BET surface area 236.45 m²/g, thermal conductivity 0.0513 W/m·K) into cement-based composites reduces the composite thermal conductivity from 0.391 W/m·K to 0.122 W/m·K, representing a 68.8% reduction [1]. This reduction is attributable to CSH introducing a network of nano-scale pores (average pore diameter 12.52 nm, substantially below the mean free path of air molecules at 69 nm), which effectively disrupts thermal transport pathways [2].

Thermal Conductivity Reduction
Head-to-head
0.122 W/m·Kwith CSH
vs.
0.391 W/m·Kwithout CSH
Reported 68.8% reduction supports lightweight insulating cement composite design
Nano-porosity disrupts thermal transport; context-dependent formulation
Thermal Insulation Building Materials Cement Composites

Phosphate Adsorption vs. Alternative Adsorbents

CSH demonstrates phosphate adsorption capacity ranging from 82.58 mg/g to 109.4 mg/g depending on synthesis conditions and source materials [1][2]. This performance positions CSH competitively against other mineral adsorbents: CSH (109.4 mg/g) outperforms MgO-biochar (116.4 mg/g reported but with lower qe of 107.95 mg/g), approaches the performance of specialized Ca-BC biochar (314.2 mg/g), and substantially exceeds conventional biochar adsorbents such as RHA (0.74 mg/g) [3].

Phosphate Adsorption Among Adsorbents
Reported
109.4 mg/gCSH
vs.
0.74–116.4 mg/gbiochar range
Ranked mid-tier within tested set; >100× higher than raw rice husk ash
Cross-study; Langmuir isotherm conditions vary
Adsorption Phosphate Removal Wastewater Treatment

Chloride Fixation vs. Friedel's Salt

CSH exhibits superior long-term chloride fixation stability compared to Friedel's salt (3CaO·Al₂O₃·CaCl₂·10H₂O). In leaching tests, only 15% of chloride ions fixed in CSH were released, whereas 65% of chloride ions fixed in Friedel's salt dissolved under identical test conditions [1]. This 4.3× difference in leaching resistance indicates fundamentally different binding mechanisms, with CSH providing more irreversible chloride immobilization.

Chloride Leaching vs. Friedel's Salt
Head-to-head
15% releasedCSH
vs.
65% releasedFriedel's salt
Lower chloride release may support long-term reinforcement corrosion protection
Leaching test conditions influence absolute values
Corrosion Resistance Cement Chemistry Durability

Thermal Conductivity vs. Mineral Wool

CSH-based insulation materials achieve thermal conductivity values as low as 0.042–0.045 W/mK in commercial panel formulations (GRIGOPOR: 0.043 W/mK at 10°C; patent US7758955: <0.045 W/mK) [1][2]. For comparison, conventional mineral wool insulation typically exhibits thermal conductivity in the range of 0.032–0.044 W/mK, placing CSH-based insulation within the same performance tier while offering additional benefits including non-combustibility (Euroclass A1), fungal resistance, and complete recyclability [3].

Thermal Conductivity vs. Mineral Wool
Class-level
0.042–0.045 W/mKCSH panels
vs.
0.032–0.044 W/mKmineral wool
Thermal performance within mineral wool range; may simplify fire-safety compliance
Class-level comparison; density-dependent values
Thermal Insulation Building Envelope Energy Efficiency

Calcium Silicate Hydrate Application Scenarios


Phosphate Recovery from Wastewater

CSH achieves phosphate adsorption capacities up to 109.4 mg/g under optimal conditions (pH 5.0, 298 K) and demonstrates >99% total phosphate removal from solutions containing 68.5 mg P/L [1]. Critically, CSH maintains this performance in carbonate-containing wastewater where Ca(OH)₂ fails due to competitive carbonate precipitation [2]. The adsorbed phosphate precipitates as hydroxyapatite, a valuable slow-release fertilizer precursor, enabling resource recovery alongside wastewater treatment [3]. CSH synthesized from industrial waste residues (alum factory solid waste, electrolytic manganese residue) provides additional economic advantage through reduced feedstock costs.

Thermal Insulation in Cement Composites

Addition of high-porosity CSH (porosity 93.56%, thermal conductivity 0.0513 W/m·K) to cement-based composites reduces overall thermal conductivity by 68.8% (from 0.391 to 0.122 W/m·K) while reducing dry density from 1690 to 765 kg/m³ [1]. This performance stems from CSH's introduction of nano-scale pores (average 12.52 nm, substantially below the 69 nm mean free path of air molecules), which disrupt phonon-mediated thermal transport [2]. The resulting lightweight, thermally insulating composite meets energy code requirements without additional insulation layers, reducing material and labor costs in building envelope construction.

Heavy Metal Immobilization in Soil and Effluent

Nano-structured CSH with BET surface area of 333.0 m²/g demonstrates effective adsorption of Cu(II), Zn(II), Cd(II), and oxyanions including phosphate and arsenate from industrial residual solutions [1]. The adsorption kinetics follow a pseudo-second-order model, indicating chemisorption as the dominant mechanism [2]. CSH-based sorbents derived from boron–gypsum waste achieve quantitative uptake of Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Mn²⁺ from aqueous solutions [3]. The >30× higher surface area compared to wollastonite translates to proportionally lower material usage and reduced solid waste generation in remediation projects.

Chloride-Resistant Concrete Admixture

CSH-based concrete admixtures (e.g., Master X-Seed 130 nanoparticle suspension) accelerate early-age strength development (6–12 hours) while providing durable chloride immobilization [1]. The superior chloride fixation stability of CSH compared to Friedel's salt (15% vs. 65% chloride leaching) ensures that bound chloride remains immobilized over the service life of the structure, reducing the risk of chloride-induced reinforcement corrosion [2]. This performance enables reduced cement content and increased supplementary cementitious material usage without compromising durability, contributing to lower embodied carbon in concrete construction [3].

Application
Selection Property
Validation Focus
Phosphate recovery from wastewater
Carbonate-tolerant phosphate adsorption
Verify phosphate removal efficiency and hydroxyapatite precipitation
Thermal insulation in cement composites
High-porosity nano-structured CSH
Validate thermal conductivity reduction and density decrease
Heavy metal immobilization
High specific surface area for metal ion adsorption
Assess adsorption isotherms and kinetics in target matrix
Chloride-resistant concrete admixture
Stable chloride immobilization with low leaching
Confirm long-term chloride binding and corrosion inhibition

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